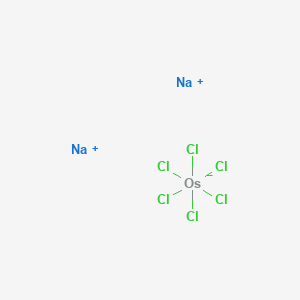

Disodium hexachloroosmate

Description

Properties

IUPAC Name |

disodium;hexachloroosmium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTVRPSPEDISMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156687 | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Disodium hexachloroosmate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1307-81-9 | |

| Record name | Disodium hexachloroosmate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal structure of Disodium hexachloroosmate.

An In-Depth Technical Guide to the Crystal Structure of Disodium Hexachloroosmate (Na₂[OsCl₆])

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula Na₂[OsCl₆], is an inorganic coordination compound of significant interest to the scientific community. It presents as a red to black crystalline solid that is both hygroscopic and air-sensitive.[1] The core of this compound is the hexachloroosmate(IV) anion, [OsCl₆]²⁻, a stable, octahedral complex featuring osmium in the +4 oxidation state.[2] This anion is paramagnetic, possessing a low-spin d⁴ electron configuration.[3]

The precise characterization of the crystal structure of Na₂[OsCl₆] is fundamental to understanding its chemical and physical properties. This knowledge is not merely academic; it provides a vital structural benchmark for coordination chemistry and serves as a foundational precursor for the synthesis of novel organometallic osmium complexes.[1] Given the emerging potential of osmium compounds as anticancer agents and therapeutic probes, a detailed crystallographic understanding of such parent compounds is indispensable for the rational design of new drug candidates.[4][5][6]

This guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental workflow for its determination, analyzing its structural features, and discussing the implications for researchers in chemistry and drug development.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. For Na₂[OsCl₆], a common and effective method involves the reaction of hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O) with sodium chloride.[7]

Rationale for Experimental Choices

The choice of reactants and conditions is critical. Hexachloroosmic acid provides the essential [OsCl₆]²⁻ anionic unit, while sodium chloride serves as the source of the counter-ions (Na⁺). Conducting the reaction in boiling concentrated hydrochloric acid is a key step; the high concentration of chloride ions suppresses the hydrolysis of the [OsCl₆]²⁻ complex, which could otherwise lead to the formation of osmium dioxide.[3] The elevated temperature of boiling HCl provides the necessary activation energy for the reaction and facilitates the dissolution of reactants and the subsequent crystallization of the less soluble product upon cooling.

Experimental Protocol: Single Crystal Growth

-

Reagent Preparation : In a fume hood, carefully prepare a saturated solution of sodium chloride (NaCl) in concentrated hydrochloric acid (HCl).

-

Reaction Mixture : To this solution, add a stoichiometric amount of hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O).

-

Reflux : Gently heat the mixture to boiling and maintain a slow reflux. The solution will become intensely colored.

-

Crystallization : After the reaction is complete (typically monitored by the dissolution of the starting materials), allow the solution to cool slowly to room temperature. The decrease in solubility of Na₂[OsCl₆] at lower temperatures promotes the formation of well-defined single crystals.

-

Isolation : Isolate the resulting crystals by filtration. Wash them sparingly with cold, concentrated HCl to remove any soluble impurities.

-

Drying and Storage : Dry the crystals under a stream of inert gas (e.g., argon). Due to the compound's hygroscopic and air-sensitive nature, it must be stored in a desiccator under an inert atmosphere.[1]

Part 2: Structural Determination by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

The workflow from crystal to final structure is a multi-step process that requires careful execution and data analysis. The causality is clear: a high-quality crystal yields a high-resolution diffraction pattern, which, when combined with accurate phase determination and refinement, produces a trustworthy and precise structural model.

Sources

- 1. This compound|CAS 1307-81-9|RUO [benchchem.com]

- 2. CAS 1307-81-9: Sodium hexachloroosmate(IV) hydrate [cymitquimica.com]

- 3. Sodium hexachloroosmate - Wikipedia [en.wikipedia.org]

- 4. Future potential of osmium complexes as anticancer drug candidates, photosensitizers and organelle-targeted probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Disodium Hexachloroosmate: Synthesis, Characterization, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of a Classic Coordination Complex

Disodium hexachloroosmate, with the chemical formula Na₂[OsCl₆], is an inorganic coordination compound that has garnered significant interest within the scientific community.[1] This red, crystalline solid serves as a vital precursor in the synthesis of a diverse array of osmium-containing molecules, ranging from potent catalysts for organic transformations to innovative anticancer agents.[1][2] For researchers in materials science, catalysis, and medicinal chemistry, a thorough understanding of this compound's properties, synthesis, and handling is paramount to unlocking its full potential.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational. By grounding key claims in authoritative sources, this document aims to be a trustworthy and indispensable resource for professionals working at the forefront of chemical innovation.

Core Properties and Identification

A foundational understanding of a chemical's physical and identifying characteristics is the first step in its successful application.

| Property | Value | Source(s) |

| CAS Number | 1307-81-9 (anhydrous) | [1] |

| 207683-17-8 (hydrate) | [1] | |

| Molecular Formula | Na₂[OsCl₆] | [1] |

| Molecular Weight | 448.91 g/mol | [1] |

| Appearance | Red solid | [1] |

| Density | 3.221 g/cm³ | [1] |

| Crystal Structure | Cubic, Space Group Fm-3m | [3] |

| Lattice Constant (a) | 9.7461(11) Å | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of high-purity this compound is crucial for its subsequent use in research and development. The following protocol is based on the reaction of hexachloroosmic acid with sodium chloride in a concentrated hydrochloric acid medium, a method known to yield a crystalline product suitable for further applications.[3]

Rationale Behind the Method

The choice of concentrated hydrochloric acid as the reaction medium is critical. It serves two primary functions: first, it provides a chloride-rich environment that suppresses the aquation of the [OsCl₆]²⁻ anion, thereby preventing the formation of undesired aquated osmium species. Second, the low solubility of sodium chloride in concentrated HCl at elevated temperatures drives the reaction towards the formation of the less soluble this compound, which can then be isolated by crystallization upon cooling.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O) and a stoichiometric excess of sodium chloride (NaCl).

-

Reaction Setup: Add concentrated hydrochloric acid to the flask, ensuring all reactants are submerged. The use of a fume hood is mandatory due to the corrosive and volatile nature of concentrated HCl.

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux. The duration of the reflux will depend on the scale of the reaction but is typically several hours to ensure complete conversion.

-

Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the product.

-

Isolation: Collect the red crystals of this compound by vacuum filtration.

-

Washing: Wash the collected crystals sequentially with small portions of ice-cold ethanol and diethyl ether to remove any residual acid and water.

-

Drying: Dry the purified product under vacuum to obtain the anhydrous salt.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure of the compound. As reported, this compound crystallizes in the cubic system with the space group Fm-3m.[3] The analysis will confirm the octahedral geometry of the [OsCl₆]²⁻ anion and the arrangement of the sodium counter-ions in the crystal lattice.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the Os-Cl bonds within the hexachloroosmate anion. The spectrum is expected to show characteristic absorption bands for the [OsCl₆]²⁻ octahedron.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the d-orbitals of the osmium(IV) center give rise to absorption bands in the UV-Vis region, which are characteristic of the [OsCl₆]²⁻ complex.[3] This technique is also useful for determining the concentration of the complex in solution.

Applications in Research and Development

This compound is a versatile starting material for a range of applications, from catalysis to the development of novel therapeutics.

Precursor in Catalysis

While not typically used as a catalyst itself, this compound is a crucial precursor for the synthesis of various osmium-based catalysts. These catalysts are particularly noted for their role in oxidation reactions and have potential in other areas like cross-coupling reactions.[4][5] The development of efficient and recyclable catalysts is a cornerstone of green chemistry, and osmium complexes derived from Na₂[OsCl₆] are an active area of research.

A Gateway to Novel Anticancer Agents

The success of platinum-based chemotherapy has paved the way for the investigation of other heavy metal complexes as potential anticancer drugs.[1][6][7] Osmium compounds have emerged as a promising class of therapeutic agents, often exhibiting mechanisms of action distinct from cisplatin and its analogues, which may help in overcoming drug resistance.[1][8]

Research has shown that certain organo-osmium complexes can exert their anticancer effects through various mechanisms:

-

Redox Activation: The osmium center can participate in intracellular redox reactions, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger cancer cell death.[1][8][9]

-

Metabolic Intervention: Some osmium compounds have been shown to interfere with cancer cell metabolism by, for example, catalyzing the hydrogenation of pyruvate to lactate, thereby modulating the lactate/pyruvate balance which is crucial for cancer progression.[10]

-

DNA Targeting: Similar to platinum drugs, some osmium complexes can bind to DNA, disrupting its replication and transcription processes.[1][9]

The following diagram illustrates a conceptual pathway for the synthesis of a half-sandwich organo-osmium complex, a class of compounds that has shown significant anticancer activity, starting from this compound.

Caption: Synthesis pathway from Na₂[OsCl₆] to an active anticancer complex.

This synthetic route highlights the role of this compound as a foundational building block for more elaborate and biologically active molecules.

Safety, Handling, and Disposal

Osmium compounds, including this compound, are toxic and must be handled with extreme care.[2][11][12][13] The primary hazards are associated with inhalation and skin/eye contact.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn. All skin should be covered.

-

Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Safe Handling Protocol

-

Work Area: Designate a specific area within a fume hood for handling osmium compounds. Cover the work surface with a disposable absorbent bench protector.

-

Weighing: Weigh the solid compound in the fume hood. Use a tared, sealed container to transport it to the reaction vessel.

-

Spill Management: In case of a small spill, decontaminate the area with a solution of sodium sulfite, which reduces the osmium to the less hazardous and insoluble osmium dioxide. For larger spills, evacuate the area and contact the institutional safety office.

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

The storage location should be a designated area for toxic chemicals.

Disposal

-

All waste containing osmium, including contaminated labware, gloves, and spill cleanup materials, must be disposed of as hazardous waste.

-

Collect osmium-containing waste in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste streams.

-

Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is more than just a simple inorganic salt; it is a key enabling material for innovation in catalysis and medicinal chemistry. Its utility as a precursor for catalytically active species and for novel osmium-based anticancer agents with unique mechanisms of action underscores its importance in modern research. By adhering to the rigorous protocols for its synthesis, characterization, and safe handling outlined in this guide, researchers can confidently and effectively harness the potential of this versatile compound to advance their scientific endeavors.

References

-

Kansas State University. (2025, November 6). Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. Retrieved from Kansas State University Environmental Health and Safety website. [Link]

-

IMDEA Nanociencia. (2021, June 30). Osmium activation in cancer cells. Retrieved from [Link]

-

Hanif, M., & Hartinger, C. G. (2014). Development of anticancer agents: wizardry with osmium. Drug discovery today, 19(10), 1640–1648. [Link]

- Standard Operating Procedures for Handling, Storage and Disposal of Osmium Tetroxide. (2013, August 8). Retrieved from a university safety document source.

- Rudnitskaya, O. V., & Kultyshkina, E. K. (2014). Crystal Structure of Na2[OsCl6]. Russian Journal of Inorganic Chemistry, 59(13), 1465-1467.

- ResearchGate. (2025, October 16). Palladium Catalysts for Cross-Coupling Reaction.

-

Ndagi, U., Mhlongo, N., & Soliman, M. E. (2017). Metal complexes in cancer therapy – an update from drug design perspective. Drug design, development and therapy, 11, 299–316. [Link]

- ResearchGate. (2024, June 11). Advanced NMR, FT-IR, UV-VIS and XRD Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.

- MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 24(15), 2771.

- Preprints.org. (2024, June 11). Advanced NMR, FT-IR, UV-VIS and XRD Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.

- Scribd. Toxicity and Properties of Osmium Tetroxide.

-

Romero-Canelón, I., & Sadler, P. J. (2013). Future potential of osmium complexes as anticancer drug candidates, photosensitizers and organelle-targeted probes. Dalton transactions (Cambridge, England : 2003), 42(43), 15257–15269. [Link]

-

Electron Microscopy Sciences. Neutralization and Disposal of Osmium Tetroxide. Retrieved from [Link]

- Infinita Lab. (2025, September 18). Safety Measures handling heavy metals.

- Reusable Oxidation Catalysis Using Metal-Monocatecholato Species in a Robust Metal−Organic Framework. (2014, March 5). Journal of the American Chemical Society, 136(12), 4469–4472.

- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2022). Molecules, 27(19), 6549.

- DSpace@MIT. (2013). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

- Exploiting an Efficient and Stable Catalyst for the Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by Incor. (2022, August 15). ACS Omega, 7(34), 30198-30208.

-

UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2007). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 840–846. [Link]

-

University of Pennsylvania EHRS. (2022, July 19). Fact Sheet: Osmium Tetroxide. Retrieved from [Link]

- Standard Operating Procedure Working with Osmium Tetroxide. Retrieved from a university safety document source.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

- Croner-i. 60: Osmium compounds.

-

Lippard Lab, MIT. Metal-Based Anticancer Agents. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

- LibreTexts Chemistry. 5: Organic Spectrometry.

- Agar Scientific. Osmium tetroxide handling brochure.

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers, 7(15), 2059-2070. [Link]

-

Shnyder, S. D., et al. (2017). Potent organo-osmium compound shifts metabolism in epithelial ovarian cancer cells. Proceedings of the National Academy of Sciences, 114(8), E1393-E1401. [Link]

- ResearchGate. (2025, August 9). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline.

-

Wikipedia. Osmium. Retrieved from [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2020). Chemical Reviews, 120(24), 13245–13317. [Link]

-

News-Medical.Net. (2017, February 13). Osmium-based compound seen to target cancer cells from inside. Retrieved from [Link]

-

OSHA. Laboratory Safety Guidance. Retrieved from [Link]

-

Metal-Based Complexes in Cancer Treatment. (2022). International Journal of Molecular Sciences, 23(20), 12349. [Link]

Sources

- 1. Development of anticancer agents: wizardry with osmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. lescmeng.ai [lescmeng.ai]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-Based Complexes in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent organo-osmium compound shifts metabolism in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Future potential of osmium complexes as anticancer drug candidates, photosensitizers and organelle-targeted probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. IMDEA Nanociencia - Osmium activation in cancer cells [nanociencia.imdea.org]

- 11. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]

- 12. scribd.com [scribd.com]

- 13. Osmium compounds | Croner-i [bsc.croneri.co.uk]

The Chemistry of Hexachloroosmate Salts: A Historical and Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of hexachloroosmate salts, with a particular focus on their relevance to researchers, scientists, and drug development professionals. From the initial discovery of osmium in the early 19th century to the contemporary use of its complexes in catalysis and medicinal chemistry, this document traces the evolution of our understanding and utilization of these fascinating compounds. Detailed experimental protocols for the synthesis and characterization of key hexachloroosmate salts are provided, alongside a critical analysis of their chemical and physical properties. The guide culminates in a forward-looking perspective on the burgeoning applications of hexachloroosmates in areas of significant scientific and therapeutic interest.

A Historical Perspective: From the Pungent Smell of Osmium to the Isolation of its Salts

The story of hexachloroosmate salts begins with the discovery of the element osmium itself. In 1803, the English chemist Smithson Tennant was investigating the insoluble black residue that remained after dissolving platinum ore in aqua regia, a potent mixture of nitric and hydrochloric acids[1][2][3]. While others had dismissed this residue as mere graphite, Tennant's meticulous work led to the isolation of two new elements: iridium and osmium[1][3][4]. He named the latter "osmium" from the Greek word osme, meaning "smell," a nod to the pungent and unpleasant odor of its volatile tetroxide (OsO₄)[1][4].

Following Tennant's discovery, the burgeoning field of chemistry turned its attention to understanding the properties and reactivity of this dense and intriguing new element. While a definitive first synthesis of a hexachloroosmate salt is not clearly documented in the readily available historical record, the work of early 19th-century chemists in exploring the reactions of osmium with chlorine and hydrochloric acid undoubtedly laid the groundwork. The synthesis of related platinum group metal chloride salts, such as potassium hexachloroplatinate (K₂[PtCl₆]), was known during this period and would have provided a template for analogous investigations into osmium chemistry.

One of the earliest comprehensive studies of osmium and its compounds was conducted by the renowned Swedish chemist Jöns Jacob Berzelius. In his influential textbook, the Lärbok i Kemien, Berzelius systematically detailed the known chemistry of the elements, and his work on the platinum group metals would have included the reactions of osmium with chlorine. The formation of chloro-complexes of osmium was a logical consequence of these investigations.

While the precise moment of the first intentional synthesis of a hexachloroosmate salt remains a topic for deeper historical chemical research, the methodologies for their preparation were well-established by the mid-19th century, drawing on the foundational work of Tennant and the systematic investigations of Berzelius and his contemporaries.

Physicochemical Properties of Hexachloroosmate Salts

Hexachloroosmate salts are coordination compounds containing the hexachloroosmate(IV) anion, [OsCl₆]²⁻. The central osmium atom is in the +4 oxidation state and is octahedrally coordinated to six chloride ligands. The properties of the salt are largely determined by the nature of the counter-ion, with the most common examples being potassium (K⁺) and ammonium (NH₄⁺).

| Property | Potassium Hexachloroosmate (K₂[OsCl₆]) | Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆]) |

| Formula Weight | 481.13 g/mol | 439.02 g/mol |

| Appearance | Dark red to black crystalline powder | Dark red to almost black crystalline powder |

| Crystal System | Cubic | Cubic |

| Space Group | Fm3m | Fm3m |

| Melting Point | Decomposes at high temperatures | Sublimes at 170 °C |

| Density | 3.42 g/cm³ | 2.93 g/cm³ |

| Solubility in Water | Slightly soluble, decreasing with temperature | Poorly soluble in cold water, soluble in hot water |

| Solubility in Ethanol | Sparingly soluble | Soluble |

Vibrational Spectroscopy: The octahedral symmetry of the [OsCl₆]²⁻ anion gives rise to characteristic vibrational modes that can be observed using infrared (IR) and Raman spectroscopy. The key vibrational modes and their approximate frequencies are summarized below.

| Vibrational Mode | Symmetry | Spectroscopic Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ (Os-Cl symmetric stretch) | A₁g | Raman active | ~345 |

| ν₂ (Os-Cl symmetric stretch) | E_g | Raman active | ~270 |

| ν₃ (Os-Cl asymmetric stretch) | T₁u | IR active | ~320 |

| ν₄ (Cl-Os-Cl bend) | T₁u | IR active | ~165 |

| ν₅ (Cl-Os-Cl bend) | T₂g | Raman active | ~170 |

| ν₆ (Cl-Os-Cl bend) | T₂u | Inactive | - |

Note: The exact positions of the vibrational bands can vary slightly depending on the cation and the physical state of the sample.

Synthesis and Characterization: Detailed Protocols

The synthesis of hexachloroosmate salts typically involves the reduction of a higher oxidation state osmium compound, such as osmium tetroxide (OsO₄), in the presence of hydrochloric acid and a suitable cation source.

Synthesis of Potassium Hexachloroosmate (K₂[OsCl₆])

This protocol is adapted from established methods for the preparation of potassium hexachloroosmate.

Materials:

-

Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, handle with extreme caution in a certified fume hood.

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (95%)

-

Potassium chloride (KCl)

-

Distilled water

Procedure:

-

In a fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid. The solution will turn dark.

-

Slowly add ethanol to the solution while stirring. The ethanol acts as a reducing agent, reducing the Os(VIII) in OsO₄ to Os(IV). The color of the solution will change as the reduction proceeds.

-

Heat the solution gently to ensure complete reduction and to drive off any excess ethanol.

-

Prepare a saturated aqueous solution of potassium chloride.

-

Add the saturated potassium chloride solution to the osmium-containing solution. A dark red to black precipitate of potassium hexachloroosmate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash it with small portions of cold distilled water, followed by a final wash with ethanol.

-

Dry the product in a desiccator.

Characterization:

-

Yield: The expected yield should be calculated based on the starting amount of osmium tetroxide.

-

Infrared Spectroscopy: The IR spectrum should show a strong absorption band around 320 cm⁻¹ corresponding to the ν₃(Os-Cl) stretching mode.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the cubic crystal structure of the product.

Synthesis of Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆])

This protocol outlines a common method for the synthesis of ammonium hexachloroosmate.

Materials:

-

Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, handle with extreme caution in a certified fume hood.

-

Concentrated hydrochloric acid (HCl)

-

Ammonium chloride (NH₄Cl)

-

Iron(II) chloride (FeCl₂) (optional, as a reducing agent)

-

Distilled water

Procedure:

-

In a fume hood, prepare a solution of hexachloroosmic acid (H₂[OsCl₆]) by dissolving osmium tetroxide in concentrated hydrochloric acid.

-

Alternatively, osmium tetroxide can be reduced in the presence of hydrochloric acid and a reducing agent like iron(II) chloride.

-

Prepare a concentrated aqueous solution of ammonium chloride.

-

Slowly add the ammonium chloride solution to the hexachloroosmic acid solution with constant stirring. A dark red to almost black precipitate of ammonium hexachloroosmate will form.

-

Cool the mixture to promote complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold distilled water, and then with a small amount of ethanol.

-

Dry the product thoroughly.

Characterization:

-

Yield: Calculate the theoretical yield based on the limiting reagent.

-

Infrared Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption for the ν₃(Os-Cl) mode around 320 cm⁻¹.

-

Elemental Analysis: The elemental composition can be determined to confirm the purity of the synthesized salt.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of potassium and ammonium hexachloroosmate.

Caption: General workflow for the synthesis of Potassium Hexachloroosmate.

Caption: General workflow for the synthesis of Ammonium Hexachloroosmate.

Applications in Research and Drug Development

While historically viewed as classical inorganic coordination compounds, hexachloroosmate salts and their derivatives are finding increasingly sophisticated applications in modern research, particularly in catalysis and medicinal chemistry.

Catalysis in Organic Synthesis

The osmium center in the [OsCl₆]²⁻ anion can be readily modified, making these salts valuable precursors for the synthesis of a wide range of osmium-based catalysts. These catalysts are particularly effective in oxidation reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceutical intermediates.

For instance, osmium catalysts derived from hexachloroosmates can be employed in:

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, a cornerstone of modern organic synthesis, utilizes an osmium catalyst to convert alkenes to chiral diols with high enantioselectivity. While osmium tetroxide is the classic catalyst, in situ generation of the active species from precursors like potassium hexachloroosmate is a viable and often safer alternative. Chiral diols are crucial building blocks in the synthesis of numerous drugs.

-

Oxidative Cyclization: Osmium catalysts can mediate the oxidative cyclization of dienes and other unsaturated substrates to form heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

-

C-H Activation: Emerging research focuses on the use of osmium complexes for the direct functionalization of C-H bonds, a highly sought-after transformation in synthetic chemistry. This approach offers a more atom-economical and efficient way to modify complex molecules, a significant advantage in drug discovery and development where late-stage functionalization is often required.

Anticancer Drug Development

The success of platinum-based anticancer drugs like cisplatin has spurred interest in other heavy metal complexes as potential therapeutic agents. Osmium complexes, including those derived from hexachloroosmate salts, have shown promising anticancer activity through various mechanisms of action that differ from those of platinum drugs. This is particularly significant in the context of overcoming drug resistance.

Recent studies have demonstrated that certain osmium complexes can:

-

Induce Apoptosis: Trigger programmed cell death in cancer cells through pathways distinct from those activated by cisplatin.

-

Generate Reactive Oxygen Species (ROS): Selectively increase oxidative stress within cancer cells, leading to their demise.

-

Inhibit Key Enzymes: Target and inhibit enzymes that are crucial for cancer cell survival and proliferation.

The hexachloroosmate anion serves as a versatile starting material for the synthesis of these novel organometallic osmium compounds with tailored ligand systems designed to enhance their therapeutic efficacy and selectivity.

Conclusion and Future Outlook

From their historical roots in the discovery of osmium to their modern applications in cutting-edge research, hexachloroosmate salts have proven to be more than just simple inorganic compounds. Their rich coordination chemistry and catalytic potential make them valuable tools for organic chemists and drug development professionals. The ability to serve as precursors to a diverse array of osmium complexes with unique reactivity and biological activity ensures that hexachloroosmate salts will continue to be a subject of intense scientific investigation. As our understanding of the intricate roles of metal complexes in biological systems deepens, the development of novel osmium-based therapeutics and catalysts derived from these foundational salts holds immense promise for the future of medicine and chemical synthesis.

References

-

Osmium - Wikipedia. Available at: [Link]

-

A History Of Osmium - Brian D. Colwell. Available at: [Link]

-

WebElements Periodic Table » Osmium » historical information - Mark Winter. Available at: [Link]

-

Osmium - Element information, properties and uses - Periodic Table. Available at: [Link]

-

Potassium hexachloroosmate - Wikipedia. Available at: [Link]

-

Ammonium hexachloroosmate(IV) - Wikipedia. Available at: [Link]

-

Vibrational Spectroscopy of Hexahalo Complexes - PMC - NIH. Available at: [Link]

-

Symmetrical Catalysis and C-H Activation in Unsaturated Amides and Esters of Osmium: Applications in Pharmaceuticals Drug Synthesis - Preprints.org. Available at: [Link]

-

Osmium activation in cancer cells - IMDEA Nanociencia. Available at: [Link]

Sources

Spectroscopic Profile of Disodium Hexachloroosmate: A Technical Guide

Introduction: The Structural Elucidation of a Key Osmium Compound

Disodium hexachloroosmate, Na₂[OsCl₆], is an inorganic coordination compound featuring an osmium(IV) central atom. As a member of the hexahalometallate family, its physicochemical properties are of significant interest in catalysis, materials science, and as a precursor in organometallic synthesis. A thorough understanding of its electronic and molecular structure is paramount for its application and for predicting its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful toolkit for this structural elucidation.

This technical guide offers an in-depth exploration of the spectral characteristics of this compound. It moves beyond a simple presentation of data, providing insights into the theoretical underpinnings of the observed spectra and the experimental considerations necessary for their acquisition, with a particular focus on the implications of the paramagnetic nature of the Os(IV) center.

Vibrational Spectroscopy: Probing the Os-Cl Bonds

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of a molecule, which are directly related to its geometry and bond strengths. For the [OsCl₆]²⁻ anion in this compound, which possesses a highly symmetric octahedral geometry (Oₕ point group), the vibrational modes are well-defined and governed by strict selection rules.

Theoretical Framework

The octahedral [OsCl₆]²⁻ anion has 15 vibrational degrees of freedom. Group theory predicts six fundamental vibrational modes, of which three are Raman-active (ν₁, ν₂, ν₅) and two are IR-active (ν₃, ν₄). The sixth mode (ν₆) is inactive in both IR and Raman spectroscopy. A key principle for centrosymmetric molecules like [OsCl₆]²⁻ is the rule of mutual exclusion, which states that vibrational modes that are IR-active are Raman-inactive, and vice versa. The observation of this mutual exclusivity provides strong evidence for an octahedral geometry.

Infrared (IR) Spectrum

The IR spectrum of a compound containing the [OsCl₆]²⁻ anion is characterized by the appearance of two fundamental absorption bands corresponding to the T₁ᵤ symmetry modes. The most intense of these is the antisymmetric Os-Cl stretching vibration (ν₃), which is a powerful diagnostic tool for the presence of the hexachloroosmate(IV) anion.

Table 1: Infrared Active Vibrational Modes for [OsCl₆]²⁻

| Vibrational Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) |

| ν₃ | T₁ᵤ | Antisymmetric Stretch | ~300 |

| ν₄ | T₁ᵤ | Bending | ~166 |

Frequencies are approximate values compiled from various hexachloroosmate(IV) salts.

The observation of a single, strong Os-Cl stretching band in the far-IR region is a hallmark of the high symmetry of the [OsCl₆]²⁻ octahedron.

Experimental Protocol: Acquiring the IR Spectrum

A robust protocol for obtaining the far-IR spectrum of this compound is as follows:

-

Sample Preparation: Due to the hygroscopic nature of many inorganic salts, the sample should be thoroughly dried under vacuum. The solid sample is then finely ground to minimize scattering effects. For transmission measurements, the ground sample is typically mixed with a dry, IR-transparent matrix such as potassium bromide (KBr) or cesium iodide (CsI) and pressed into a pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a mineral oil.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR beam splitter (e.g., Mylar) and detector (e.g., DTGS with a polyethylene window) is required.

-

Data Acquisition:

-

A background spectrum of the pure matrix (e.g., KBr pellet) or mulling agent is recorded.

-

The sample spectrum is then recorded over a suitable range, typically 600-100 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electronic Spectroscopy: Unveiling d-Orbital Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is dominated by transitions involving the d-orbitals of the central metal ion.

Theoretical Insights into the [OsCl₆]²⁻ Spectrum

The osmium(IV) center in the [OsCl₆]²⁻ anion has a d⁴ electron configuration. In an octahedral ligand field, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy e₉ set. The electronic spectrum arises from transitions of electrons between these orbitals. For a d⁴ system in an octahedral field, several spin-allowed and spin-forbidden transitions are possible, leading to a complex absorption spectrum with multiple bands of varying intensities.

Detailed studies on the electronic absorption spectrum of the [OsCl₆]²⁻ ion, often using potassium hexachloroosmate (K₂[OsCl₆]) as a model compound, have been conducted. These studies reveal a series of absorption bands in the visible and near-UV regions, which are assigned to intraconfigurational (d-d) transitions.

Expected UV-Vis Absorption Data

Based on published spectra of hexachloroosmate(IV) salts, the following absorption bands are characteristic of the [OsCl₆]²⁻ anion in solution:

Table 2: Representative UV-Vis Absorption Maxima for the [OsCl₆]²⁻ Anion

| Wavelength (λₘₐₓ, nm) | Wavenumber (cm⁻¹) | Assignment (Tentative) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~370 | ~27,000 | d-d transition | Moderate |

| ~420 | ~23,800 | d-d transition | Moderate |

| ~490 | ~20,400 | d-d transition | Low |

| ~570 | ~17,500 | d-d transition | Low |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the counter-ion.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dilute hydrochloric acid to prevent hydrolysis).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the linear range of the spectrophotometer, i.e., an absorbance of 0.1-1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Challenge of Paramagnetism

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. However, for paramagnetic compounds such as this compound, the presence of unpaired electrons in the Os(IV) center dramatically alters the NMR experiment and the resulting spectra.

The Impact of Paramagnetism on NMR Spectra

The unpaired electrons in the d-orbitals of the Os(IV) ion create a strong local magnetic field. This has two major consequences for NMR spectroscopy:

-

Signal Broadening: The fluctuating magnetic field from the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation. This leads to a rapid decay of the NMR signal, resulting in extremely broad resonance lines that are often difficult to distinguish from the baseline.

-

Large Chemical Shifts: The interaction between the unpaired electrons and the nuclei results in large shifts in the resonance frequencies, known as paramagnetic or hyperfine shifts. These shifts can be several orders of magnitude larger than the typical chemical shift range for diamagnetic compounds and can occur in either upfield or downfield directions.

Due to these effects, obtaining a high-resolution ¹³C or ¹H NMR spectrum of the [OsCl₆]²⁻ anion in solution is generally not feasible with standard NMR techniques.

What Can Be Learned from Paramagnetic NMR?

While conventional structural elucidation is challenging, specialized paramagnetic NMR experiments can provide valuable information about:

-

Magnetic Susceptibility: The paramagnetic shifts are related to the magnetic susceptibility of the complex.

-

Electron-Nuclear Hyperfine Coupling: The magnitude and sign of the paramagnetic shifts can provide insights into the distribution of unpaired electron spin density throughout the molecule.

-

Structural Information in the Solid State: Solid-state NMR techniques, which can average out some of the broadening interactions, may provide structural information.

Given the challenges, magnetic susceptibility measurements are often used as a complementary technique to probe the magnetic properties of such compounds.

Conclusion

The spectroscopic characterization of this compound presents a fascinating case study in the analysis of a paramagnetic coordination complex. While IR and UV-Vis spectroscopy provide clear and interpretable data regarding the vibrational and electronic structure of the [OsCl₆]²⁻ anion, NMR spectroscopy is significantly complicated by the paramagnetic nature of the Os(IV) center. A comprehensive understanding of this compound requires an integrated approach, leveraging the strengths of each technique and a solid theoretical foundation to interpret the resulting data. This guide provides the necessary framework for researchers and scientists to approach the spectroscopic analysis of this compound and related compounds with confidence and scientific rigor.

References

-

Kozikowski, B. A., & Keiderling, T. A. (1983). Intraconfigurational absorption spectroscopy of osmium(4+) ion in dipotassium hexachlorostannate and dipotassium hexachloroosmate crystals. The Journal of Physical Chemistry, 87(16), 2930-2938. [Link]

-

Woodward, L. A., & Creighton, J. A. (1961). Vibrational Spectra of the Hexachloro-anions of Rhenium(IV), Osmium(IV), Iridium(IV), and Platinum(IV). Spectrochimica Acta, 17(6), 594-599. [Link]

-

Bertini, I., & Luchinat, C. (1986). NMR of Paramagnetic Molecules in Biological Systems. Benjamin/Cummings Publishing Company. [Link]

-

Drago, R. S. (1992). Physical Methods for Chemists (2nd ed.). Saunders College Publishing. [Link]

Unveiling the Magnetic Subtleties of Disodium Hexachloroosmate: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the magnetic properties of disodium hexachloroosmate, Na₂[OsCl₆], a compound of significant interest in coordination chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a cursory overview to deliver a detailed understanding of the theoretical principles, experimental methodologies, and nuanced interpretation of the magnetic behavior of this Os(IV) complex. We will delve into the profound impact of spin-orbit coupling on its 5d⁴ electronic configuration and provide actionable protocols for its characterization.

Theoretical Framework: Beyond Simple Paramagnetism

The magnetic properties of this compound are a direct consequence of the electronic structure of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. In this octahedral complex, the osmium atom is in the +4 oxidation state, possessing a 5d⁴ electron configuration.

The Dominance of Spin-Orbit Coupling in a 5d⁴ System

For transition metals in the 3d series, the magnetic behavior can often be reasonably predicted by considering the spin-only magnetic moment. However, for heavier elements like osmium (a 5d element), a phenomenon known as spin-orbit coupling becomes a dominant factor and cannot be ignored. Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. The magnitude of this effect scales rapidly with the nuclear charge (approximately as Z⁴), making it particularly significant for heavy elements.

In the case of the [OsCl₆]²⁻ anion, the strong octahedral ligand field leads to a low-spin t₂g⁴ configuration. Strong spin-orbit coupling within the t₂g orbitals splits these energy levels further, resulting in a non-magnetic J_eff = 0 ground state. This is a crucial deviation from what would be expected for a simple paramagnetic d⁴ ion, which would possess two unpaired electrons in the t₂g orbitals and thus a significant magnetic moment.

The Kotani-Plot: A Fingerprint of Spin-Orbit Coupling

The temperature dependence of the magnetic moment for a system with a J_eff = 0 ground state is characteristic and can be visualized using a Kotani plot. This plot of the effective magnetic moment (µ_eff) against temperature (normalized by the spin-orbit coupling constant, kT/λ) shows a distinctive curve. At very low temperatures, the system resides in the non-magnetic ground state, and the magnetic moment approaches zero. As the temperature increases, thermally populated excited states with non-zero magnetic moments become accessible, leading to a gradual rise in the overall effective magnetic moment. This "Kotani-like" behavior is a hallmark of strong spin-orbit coupling in d⁴ and d⁵ systems.

Experimental Characterization of Magnetic Properties

The precise measurement of the magnetic properties of this compound requires careful experimental design and execution, particularly given its potential sensitivity to air and moisture. The primary technique for this characterization is SQUID (Superconducting Quantum Interference Device) magnetometry.

SQUID Magnetometry: A High-Sensitivity Approach

SQUID magnetometry is an exceptionally sensitive technique capable of detecting very small magnetic moments, making it ideal for studying the subtle magnetic behavior of materials like Na₂[OsCl₆]. The instrument measures the magnetization of a sample as a function of temperature and applied magnetic field.

Experimental Protocol: SQUID Magnetometry of Powdered Na₂[OsCl₆]

The following protocol outlines the key steps for obtaining high-quality magnetic susceptibility data for a powdered, air- and moisture-sensitive sample like this compound.

Materials and Equipment:

-

SQUID magnetometer

-

Gelatin capsules or a specialized sample holder for air-sensitive materials

-

High-purity powdered Na₂[OsCl₆]

-

Inert atmosphere glovebox

-

Microbalance

-

Non-magnetic tools (e.g., ceramic or plastic spatulas)

Step-by-Step Procedure:

-

Sample Preparation (Inert Atmosphere):

-

All sample handling must be performed within a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the sample.

-

Accurately weigh a small amount of the finely ground Na₂[OsCl₆] powder (typically 5-20 mg) using a microbalance.

-

Carefully transfer the weighed powder into a pre-weighed gelatin capsule.

-

Securely close the capsule. For highly sensitive samples, sealing the capsule with a small amount of non-magnetic adhesive may be considered.

-

-

Sample Loading:

-

Mount the sealed capsule into the sample holder of the SQUID magnetometer. Ensure it is positioned securely and centrally.

-

The sample holder is then introduced into the SQUID instrument.

-

-

Data Collection:

-

Temperature-Dependent Measurements:

-

Cool the sample to the lowest desired temperature (e.g., 2 K) in a zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

Apply a small, constant magnetic field (e.g., 1000 Oe).

-

Measure the magnetization as the temperature is slowly increased to the desired upper limit (e.g., 300 K).

-

Subsequently, measure the magnetization as the temperature is cooled back down in the same applied field (Field-Cooled, FC). Divergence between the ZFC and FC curves at low temperatures can indicate magnetic ordering.

-

-

Field-Dependent Measurements (Isothermal Magnetization):

-

Set the temperature to a low value (e.g., 2 K).

-

Measure the magnetization as the applied magnetic field is swept from a large positive value to a large negative value and back again. This will reveal any hysteretic behavior indicative of ferromagnetism or other forms of magnetic ordering.

-

-

-

Data Analysis:

-

The raw magnetization data is converted to molar magnetic susceptibility (χ_M).

-

The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = √(8χ_M T).

-

The data is then plotted as µ_eff vs. T to observe the temperature-dependent magnetic behavior.

-

}

Experimental workflow for SQUID magnetometry of Na₂[OsCl₆].

Expected Magnetic Behavior and Data Interpretation

Temperature Dependence of the Effective Magnetic Moment

The effective magnetic moment of Na₂[OsCl₆] is expected to exhibit a "Kotani-like" temperature dependence.

-

At Room Temperature (around 300 K): The effective magnetic moment will be significantly lower than the spin-only value of 2.83 B.M. expected for two unpaired electrons. Reported values for related hexachloroosmate(IV) complexes are in the range of 1.4 - 1.7 B.M.

-

As Temperature Decreases: The effective magnetic moment will decrease steadily as the temperature is lowered, reflecting the depopulation of the thermally accessible excited states.

-

At Low Temperatures (approaching 0 K): The magnetic moment will approach zero as the system condenses into its non-magnetic J_eff = 0 ground state.

Recent research on related osmium halide perovskites has revealed unusual low-temperature properties, suggesting the possibility of a weak magnetic ground state.[1] This underscores the importance of high-quality, low-temperature SQUID measurements to probe for any subtle magnetic ordering or deviations from the idealized J_eff = 0 behavior.

}

Conceptual diagram of the expected magnetic behavior.

Summary of Key Magnetic Parameters

The following table summarizes the expected magnetic properties of this compound based on our current understanding of Os(IV) complexes.

| Parameter | Expected Value/Behavior | Rationale |

| Osmium Oxidation State | +4 | In the [OsCl₆]²⁻ anion. |

| d-electron Configuration | 5d⁴ (low-spin) | Strong octahedral ligand field. |

| Ground State | J_eff = 0 | Dominated by strong spin-orbit coupling. |

| Room Temperature µ_eff | ~1.4 - 1.7 B.M. | Significantly quenched from the spin-only value due to spin-orbit coupling. |

| Low Temperature µ_eff | Approaches 0 B.M. | System relaxes to the non-magnetic ground state. |

| Temperature Dependence | "Kotani-like" | Characteristic of a J_eff = 0 ground state with thermally accessible excited states. |

| Magnetic Ordering | Unlikely to show strong long-range order, but weak residual magnetism at low temperatures is possible. | The J_eff = 0 ground state is non-magnetic. |

Conclusion and Future Directions

The magnetic properties of this compound present a fascinating case study in the physics of heavy transition metal complexes. Its behavior is a clear departure from simple paramagnetic models and is entirely dictated by the strong spin-orbit coupling inherent to the 5d⁴ osmium center. This results in a non-magnetic J_eff = 0 ground state and a characteristic "Kotani-like" temperature dependence of its effective magnetic moment.

For researchers in materials science and drug development, a thorough understanding of these magnetic properties is crucial. For instance, the magnetic signature of the [OsCl₆]²⁻ core can be a valuable spectroscopic handle in more complex systems. Future research should focus on obtaining high-resolution, low-temperature magnetic data for Na₂[OsCl₆] to confirm the predicted behavior and to explore the possibility of any subtle, low-temperature magnetic phenomena. Furthermore, advanced theoretical calculations, such as ab initio multiconfigurational methods, would be invaluable in providing a more quantitative understanding of the electronic structure and magnetic properties of this intriguing compound.

References

-

Saura-Múzquiz, M., et al. (2022). Structural and Magnetic Properties of Some Vacancy-Ordered Osmium Halide Perovskites. Inorganic Chemistry, 61(40), 15977–15985. [Link]

- Figgis, B. N., & Lewis, J. (1960). The Magnetic Properties of Transition Metal Complexes. Progress in Inorganic Chemistry, 6, 37-239.

- Kotani, M. (1949). On the Magnetic Moment of Complex Salts. Journal of the Physical Society of Japan, 4(5), 293-297.

- Carlin, R. L. (1986). Magnetochemistry. Springer-Verlag.

-

Quantum Design. (2000). MPMS Application Note 1014-201: Sample Mounting Considerations. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Disodium Hexachloroosmate as a Catalyst Precursor in Organic Synthesis

Introduction: A Safer Gateway to Osmium Catalysis

In the realm of synthetic organic chemistry, the creation of vicinal diols from alkenes is a cornerstone transformation. For decades, osmium tetroxide (OsO₄) has been the reagent of choice for this reaction, prized for its reliability and exquisite syn-stereoselectivity.[1] However, the high toxicity and volatility of OsO₄ pose significant handling challenges and safety risks, limiting its application, particularly in process development and scale-up operations.[2]

This guide focuses on a practical and scientifically robust alternative: Disodium hexachloroosmate (Na₂[OsCl₆]) . As a stable, water-soluble, and non-volatile Os(IV) salt, it serves as an excellent catalyst precursor.[3] Its primary utility lies in the in situ generation of the catalytically active high-valent osmium species required for oxidative transformations. The protocols detailed herein leverage this property, offering the precision of osmium catalysis with a significantly improved safety profile. We will explore its application in two powerful synthetic methods: the Upjohn syn-dihydroxylation and the Lemieux-Johnson oxidative cleavage.

Core Application 1: Catalytic syn-Dihydroxylation of Alkenes

The most prominent application of this compound is as a precursor in the catalytic syn-dihydroxylation of olefins to produce 1,2-diols. This process, widely known as the Upjohn dihydroxylation, utilizes a catalytic amount of an osmium source and a stoichiometric amount of a co-oxidant to continuously regenerate the active catalyst.[4]

Mechanism and Rationale

The catalytic cycle is a testament to elegant chemical design. The choice to start with an Os(IV) precursor like Na₂[OsCl₆] is validated by the presence of a strong co-oxidant, such as N-methylmorpholine N-oxide (NMO), which is capable of oxidizing the Os(IV) salt to the active Os(VIII) state (OsO₄). Once formed, the catalytic cycle proceeds as follows:

-

[3+2] Cycloaddition: The generated OsO₄ reacts with the alkene in a concerted [3+2] cycloaddition, forming a cyclic osmate ester. This concerted step is the key to the reaction's stereospecificity, as both C-O bonds form on the same face of the original double bond, ensuring a syn-diol product.

-

Hydrolysis: The osmate ester is hydrolyzed by water present in the reaction medium, releasing the desired 1,2-diol. This step reduces the osmium to a lower oxidation state, typically Os(VI).

-

Re-oxidation: The co-oxidant (NMO) re-oxidizes the Os(VI) species back to Os(VIII), regenerating the OsO₄ catalyst and allowing the cycle to continue. This regeneration is the cornerstone of using only a catalytic amount of the expensive and toxic osmium.[4]

Caption: Catalytic cycle for Upjohn Dihydroxylation.

Protocol 1: Upjohn syn-Dihydroxylation of Cyclohexene

This protocol describes the synthesis of cis-1,2-cyclohexanediol. The procedure is adapted from standard Upjohn conditions, substituting this compound as the catalyst precursor.

Materials:

-

Cyclohexene (1.0 mmol, 82.2 mg)

-

This compound dihydrate (Na₂[OsCl₆]·2H₂O, 0.01 mmol, 4.8 mg)

-

N-methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 mmol, 281 mg)

-

Acetone (10 mL)

-

Water (1 mL)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

-

Addition of Reagents: To the stirred solution, add the N-methylmorpholine N-oxide solution (1.2 mmol) followed by this compound dihydrate (0.01 mmol). The solution will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Stir vigorously for 30 minutes. This step reduces any remaining active osmium species.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Workup: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude diol by flash column chromatography on silica gel to obtain pure cis-1,2-cyclohexanediol.

Data Presentation: Substrate Scope

The catalytic system is effective for a wide range of olefin substrates. The following table provides representative yields for the dihydroxylation of various alkenes using catalytic osmium and NMO, which are expected to be similar when using Na₂[OsCl₆] as the precursor.[5]

| Substrate (Alkene) | Product (Diol) | Typical Yield |

| Styrene | 1-Phenyl-1,2-ethanediol | >95% |

| trans-Stilbene | meso-1,2-Diphenyl-1,2-ethanediol | ~90% |

| 1-Octene | 1,2-Octanediol | >95% |

| Cyclohexene | cis-1,2-Cyclohexanediol | >95% |

| α-Methylstyrene | 1-Phenyl-1,2-propanediol | ~92% |

Core Application 2: Catalytic Oxidative Cleavage of Alkenes

Building upon the initial dihydroxylation, osmium catalysis can be extended to the complete oxidative cleavage of the carbon-carbon double bond. The Lemieux-Johnson oxidation accomplishes this in a single procedural step by using sodium periodate (NaIO₄) as the terminal oxidant.[4]

Mechanism and Rationale

In this reaction, sodium periodate plays a dual role:

-

Re-oxidant: It regenerates the Os(VIII) catalyst from the Os(VI) intermediate, similar to NMO.

-

Cleaving Agent: It cleaves the intermediate 1,2-diol, formed in situ, to yield two carbonyl compounds (aldehydes or ketones).[6]

This one-pot procedure provides a valuable alternative to ozonolysis, avoiding the need for specialized ozone-generating equipment. The reaction typically stops at the aldehyde stage without over-oxidation to carboxylic acids.[4]

Caption: Workflow for the Lemieux-Johnson Oxidation.

Protocol 2: Lemieux-Johnson Oxidative Cleavage of 1-Octene

This protocol describes the cleavage of 1-octene to produce heptanal.

Materials:

-

1-Octene (1.0 mmol, 112.2 mg)

-

This compound dihydrate (Na₂[OsCl₆]·2H₂O, 0.005 mmol, 2.4 mg)

-

Sodium periodate (NaIO₄) (2.2 mmol, 470.5 mg)

-

Dioxane or THF (10 mL)

-

Water (2 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-octene (1.0 mmol) in dioxane (10 mL) and water (2 mL).

-

Addition of Reagents: Add sodium periodate (2.2 mmol) to the solution, followed by this compound dihydrate (0.005 mmol).

-

Reaction Monitoring: Stir the resulting slurry at room temperature. The reaction is often accompanied by the formation of a precipitate (sodium iodate). Monitor by TLC for the disappearance of the starting material (typically 2-4 hours).

-

Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (note: the aldehyde product can be volatile). The crude heptanal can be used directly or purified by distillation.

Safety, Handling, and Decontamination

Authoritative Grounding: All osmium compounds are highly toxic and must be handled with extreme care. Chronic exposure can lead to organ damage, and acute exposure to vapors can cause severe eye and respiratory tract damage.[5]

-

Engineering Controls: Always handle this compound and any reaction involving it inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a splash risk.

-

Hand Protection: Wear two pairs of nitrile gloves, changing the outer pair frequently.

-

Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.

-

-

Storage: Store this compound in a well-sealed, clearly labeled glass container in a cool, dry, and designated area. Do not store in plastic containers, as they can be permeable to osmium compounds over time.

-

Decontamination and Quenching:

-

Equipment: All glassware that has come into contact with osmium must be decontaminated before removal from the fume hood. Rinse or dip the equipment in corn oil (which will turn black upon reacting with osmium species) or an aqueous solution of sodium sulfite or sodium bisulfite.

-

Spills: Neutralize small spills with a solution of sodium sulfite or by absorbing with a material soaked in corn oil.

-

References

-

Lemieux, R. U.; Johnson, W. S. Periodate-Permanganate Oxidations. V. Oxidative Cleavage of Olefins by Periodate in the Presence of a Catalytic Amount of Osmium Tetroxide. J. Am. Chem. Soc.1956 , 78 (11), 2633–2635. [Link]

-

Schröder, M. Osmium tetraoxide cis-hydroxylation of unsaturated substrates. Chem. Rev.1980 , 80 (2), 187–213. [Link]

-

Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

-

Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

-

Yale Environmental Health & Safety. Osmium Tetroxide Safety Guideline. [Link]

-

Singh, A. K.; Sharma, S. Recent Advancements in the Development of Osmium Catalysts for Various Oxidation Reactions: A New Era? Catalysis Reviews2021 , 63 (4), 635-685. [Link]

-

Nicolaou, K. C.; et al. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)₂, NMO, and Catalytic OsO₄. Org. Lett.2009 , 11 (8), 1757–1760. [Link]

-

VanRheenen, V.; Kelly, R. C.; Cha, D. Y. An improved catalytic OsO₄ oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Lett.1976 , 17 (23), 1973-1976. [Link]

-

Wikipedia. Dihydroxylation. [Link]

-

Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]

-

Wikipedia. Lemieux–Johnson oxidation. [Link]

-

Quora. What is Lemieux-Johnson reaction? [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters: an efficient and reusable method for the preparation of 1,2-cis-diols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 5. Photocatalytic dihydroxylation of light olefins to glycols by water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

Application Notes and Protocols for Disodium Hexachloroosmate in Chemical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and utilization of disodium hexachloroosmate (Na₂[OsCl₆]) in chemical synthesis. This document emphasizes safety, procedural rationale, and detailed protocols for the synthesis of advanced osmium complexes.

Core Principles and Safety Mandates

This compound is a stable, red solid and a common precursor in osmium chemistry.[1] While it is less volatile and acutely toxic than osmium tetroxide (OsO₄), it must be handled with care as it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] All manipulations should be conducted in a well-ventilated fume hood.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| Chemical Formula | Na₂[OsCl₆] | [4] |

| Molar Mass | 448.91 g/mol (anhydrous) | [4] |

| Appearance | Red solid | [4] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| Precautionary Statements | P261, P280, P301+P310, P305+P351+P338 | [3] |

Personal Protective Equipment (PPE) and Engineering Controls

A rigorous adherence to safety protocols is paramount when working with any osmium compound. The following represent the minimum requirements for handling disodium hexachaloosmate:

-

Engineering Controls : Always handle solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

-

Skin Protection : A flame-resistant lab coat must be worn and fully buttoned.

-

Hand Protection : Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.

Storage and Waste Disposal

Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

-

Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.

-

Waste Disposal : All osmium-containing waste is considered hazardous. Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.

Synthesis of Organo-Osmium Complexes from this compound

This compound is a versatile starting material for a variety of organometallic osmium complexes. The Os(IV) center is readily reduced in the presence of appropriate ligands and reducing agents, paving the way for the synthesis of complexes with diverse applications in catalysis and materials science.

General Mechanistic Considerations

The synthesis of many osmium(II) and osmium(0) complexes from this compound involves a reductive ligation process. The choice of solvent and ligands plays a critical role in the reaction outcome. For instance, in the presence of phosphine ligands, which are excellent σ-donors and π-acceptors, the Os(IV) center can be stabilized in lower oxidation states.

Detailed Experimental Protocols

The following protocols are designed to be illustrative of the synthetic utility of this compound. Researchers should perform a thorough risk assessment before proceeding with any new reaction.

Protocol 1: Synthesis of a Tris(triphenylphosphine)osmium(II) Complex

This protocol describes a general method for the synthesis of an osmium(II) phosphine complex, a common precursor for further catalytic studies.

Workflow for Synthesis of Tris(triphenylphosphine)osmium(II) Complex

Caption: Workflow for the synthesis of a tris(triphenylphosphine)osmium(II) complex.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound (Na₂[OsCl₆]) | 448.91 | 1.00 g | 2.23 mmol |

| Triphenylphosphine (PPh₃) | 262.29 | 2.33 g | 8.88 mmol |

| 2-Methoxyethanol | - | 50 mL | - |

| Formaldehyde (37% in H₂O) | 30.03 | 5 mL | ~62 mmol |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.00 g, 2.23 mmol) and triphenylphosphine (2.33 g, 8.88 mmol).

-

Add 50 mL of 2-methoxyethanol to the flask.

-

While stirring, add 5 mL of a 37% aqueous solution of formaldehyde.

-

Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The color of the solution should change, and a precipitate may form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product sequentially with 20 mL of ethanol, 20 mL of water, and finally with 20 mL of diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to yield the desired tris(triphenylphosphine)osmium(II) complex.

Rationale for Experimental Choices:

-

Excess Triphenylphosphine : A molar excess of triphenylphosphine is used to ensure complete coordination to the osmium center and to facilitate the reduction of Os(IV) to Os(II).

-

Reducing Agent : Formaldehyde serves as the reducing agent in this reaction. Sodium borohydride in ethanol can also be used as an alternative.[4]

-

Solvent : 2-Methoxyethanol is a high-boiling polar solvent that is suitable for this type of reaction, which often requires elevated temperatures.

Protocol 2: Synthesis of an Osmium Carbonyl Cluster

Osmium carbonyl clusters are an important class of compounds with applications in catalysis and materials science. This protocol provides a general method for their synthesis from this compound.

Logical Flow for Osmium Carbonyl Cluster Synthesis